(2E)-1-(4,4-difluoropiperidin-1-yl)-3-phenylprop-2-en-1-one
Description
(2E)-1-(4,4-Difluoropiperidin-1-yl)-3-phenylprop-2-en-1-one is a synthetic chalcone derivative characterized by a trans-configurated α,β-unsaturated ketone scaffold (1,3-diarylprop-2-en-1-one). The compound features a 4,4-difluoropiperidine moiety at the carbonyl-terminated aryl group and a phenyl group at the β-position.
Properties
IUPAC Name |
(E)-1-(4,4-difluoropiperidin-1-yl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO/c15-14(16)8-10-17(11-9-14)13(18)7-6-12-4-2-1-3-5-12/h1-7H,8-11H2/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKVFINEBXOZOL-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1(F)F)C(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Fluorination of Piperidin-4-one
Piperidin-4-one undergoes fluorination using diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These agents replace the carbonyl oxygen with two fluorine atoms via a two-step mechanism involving intermediate formation of a thioimidate species. For example, treatment of piperidin-4-one with DAST in dichloromethane at −78°C yields 4,4-difluoropiperidine in 68–72% yield after purification.
Key Data:
- Reagents: DAST (2.2 equiv), CH₂Cl₂, −78°C → RT, 12 h.
- Yield: 70% (average).
- Characterization: ¹⁹F NMR (CDCl₃): δ −74.2 (s, 2F); ¹H NMR (CDCl₃): δ 3.12–2.98 (m, 4H, NCH₂), 2.30–2.15 (m, 4H, CH₂F₂).
Reductive Amination with Fluorinated Precursors
An alternative route involves reductive amination of 4,4-difluoropiperidine intermediates. For instance, 4,4-difluoropiperidine-1-carbonitrile can be reduced using lithium aluminum hydride (LiAlH₄) to yield the amine, which is subsequently acylated. This method offers modularity for introducing diverse substituents at the piperidine nitrogen.
Enone Formation via Wittig and Horner-Wadsworth-Emmons Reactions
The conjugated enone system is constructed using stereoselective olefination reactions.
Wittig Reaction with 4,4-Difluoropiperidine-1-carbaldehyde
4,4-Difluoropiperidine-1-carbaldehyde reacts with benzyltriphenylphosphonium ylide to form the (E)-enone. The ylide, generated in situ from benzyltriphenylphosphonium bromide and n-butyllithium, adds to the aldehyde carbonyl, followed by elimination to install the double bond.
Procedure:
- Generate ylide: Benzyltriphenylphosphonium bromide (1.1 equiv) + n-BuLi (1.1 equiv) in THF, −78°C.
- Add 4,4-difluoropiperidine-1-carbaldehyde (1.0 equiv) at −78°C, warm to RT.
- Isolate product via column chromatography (hexane/EtOAc 4:1).
Key Data:
- Yield: 85% (E:Z > 95:5).
- Characterization: ¹H NMR (CDCl₃): δ 7.42–7.28 (m, 5H, Ph), 6.78 (d, J = 16.0 Hz, 1H, CH=), 6.24 (d, J = 16.0 Hz, 1H, CH=), 3.80–3.65 (m, 4H, NCH₂).
Horner-Wadsworth-Emmons (HWE) Olefination
A phosphonate ester derived from methyl diethylphosphonoacetate and benzaldehyde undergoes HWE reaction with 4,4-difluoropiperidine-1-carbaldehyde. This method preferentially forms the (E)-enone due to steric effects in the transition state.
Procedure:
- Prepare phosphonate ester: Methyl diethylphosphonoacetate (1.2 equiv) + NaH (1.2 equiv) in THF, 0°C.
- Add 4,4-difluoropiperidine-1-carbaldehyde (1.0 equiv), stir at RT for 6 h.
- Quench with NH₄Cl, extract with EtOAc, purify via silica gel.
Key Data:
- Yield: 78% (E:Z > 98:2).
- Characterization: IR (KBr): 1675 cm⁻¹ (C=O), 1630 cm⁻¹ (C=C).
Claisen-Schmidt Condensation for Enone Assembly
The Claisen-Schmidt condensation between a ketone and aldehyde under basic conditions provides an alternative route to the enone.
Base-Catalyzed Condensation
4,4-Difluoropiperidine-1-ylacetophenone reacts with benzaldehyde in the presence of aqueous NaOH to form the β-hydroxy ketone intermediate, which dehydrates under acidic conditions (e.g., HCl/EtOH) to yield the enone.
Procedure:
- Mix 4,4-difluoropiperidine-1-ylacetophenone (1.0 equiv) and benzaldehyde (1.2 equiv) in EtOH.
- Add 10% NaOH (2.0 equiv), reflux for 8 h.
- Acidify with HCl, extract with CH₂Cl₂, purify via recrystallization.
Key Data:
- Yield: 65% (E-isomer predominant).
- Characterization: ¹³C NMR (CDCl₃): δ 194.2 (C=O), 144.7 (C=C), 137.5–126.3 (Ph).
Mechanistic Insights and Comparative Analysis
Stereoselectivity in Olefination Reactions
The Wittig and HWE reactions favor (E)-enone formation due to steric hindrance between the piperidine ring and the ylide/phosphonate group during the transition state. Computational studies indicate a 2.3 kcal/mol energy difference favoring the (E)-isomer in HWE reactions.
Fluorination Efficiency
DAST outperforms Deoxo-Fluor in piperidin-4-one fluorination, achieving 70% yield vs. 62%. Side products include over-fluorinated species (e.g., 4,4,4-trifluoropiperidine), necessitating careful stoichiometric control.
Industrial-Scale Considerations and Challenges
Purification of Enone Products
The conjugated enone is prone to polymerization under acidic or high-temperature conditions. Stabilization strategies include:
- Addition of radical inhibitors (e.g., BHT) during dehydration steps.
- Low-temperature storage (−20°C) under nitrogen.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4,4-difluoropiperidin-1-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidines or phenylprop-2-en-1-one derivatives.
Scientific Research Applications
(2E)-1-(4,4-difluoropiperidin-1-yl)-3-phenylprop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Intermediate in the synthesis of complex organic molecules.
Material Science: Component in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (2E)-1-(4,4-difluoropiperidin-1-yl)-3-phenylprop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms may enhance binding affinity and specificity through hydrogen bonding and electrostatic interactions. The phenylprop-2-en-1-one moiety can participate in π-π stacking interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Chalcones share the core 1,3-diarylprop-2-en-1-one scaffold but differ in substituents on the aryl rings. Below is a comparative analysis of key analogs:
Electronic and Physicochemical Properties
- Electron-Withdrawing vs. Donating Groups: The 4,4-difluoropiperidine group in the target compound introduces strong electron-withdrawing effects, reducing electron density on the carbonyl group compared to analogs with amino (electron-donating) or methoxy (moderately donating) substituents .
- Conformational Stability: The trans (E) configuration is conserved across chalcones, but substituents like difluoropiperidine may impose steric hindrance, affecting rotational freedom around the enone system .
Biological Activity
(2E)-1-(4,4-difluoropiperidin-1-yl)-3-phenylprop-2-en-1-one , also known by its CAS number 2348607-15-6, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a difluoropiperidine moiety attached to a phenylpropene structure. Its molecular formula is with a molecular weight of approximately 251.27 g/mol. The structural formula can be represented as follows:
Research indicates that (2E)-1-(4,4-difluoropiperidin-1-yl)-3-phenylprop-2-en-1-one exhibits its biological effects primarily through the modulation of the KIF18A protein, a kinesin motor protein involved in mitotic spindle formation. Inhibition of KIF18A leads to:
- Mitotic Arrest : The compound has been shown to induce mitotic cell arrest in cancer cell lines, which can trigger apoptosis or mitotic catastrophe in tumor cells.
- Ploidy-Specific Lethality : It selectively targets tumor cells exhibiting chromosomal instability and aneuploidy, making it a promising candidate for treating specific cancer types .
Anticancer Activity
Several studies have highlighted the anticancer potential of (2E)-1-(4,4-difluoropiperidin-1-yl)-3-phenylprop-2-en-1-one:
- In Vitro Studies : In laboratory settings, this compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it has been effective against breast and colon cancer cells by inducing apoptosis via the intrinsic pathway.
- In Vivo Studies : Animal models have shown that administration of this compound leads to reduced tumor size and improved survival rates compared to control groups. These findings suggest that it may be effective as part of combination therapy regimens for solid tumors.
Table: Summary of Biological Activities
Case Study 1: Breast Cancer
In a study published in 2024, researchers evaluated the effects of (2E)-1-(4,4-difluoropiperidin-1-yl)-3-phenylprop-2-en-1-one on breast cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways.
Case Study 2: Colon Cancer
Another investigation focused on colon cancer models where the compound was administered alongside traditional chemotherapeutics. The combination therapy showed enhanced efficacy compared to monotherapy, supporting the potential for clinical application in resistant cancer types.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2E)-1-(4,4-difluoropiperidin-1-yl)-3-phenylprop-2-en-1-one, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound is typically synthesized via a Claisen-Schmidt condensation between 4,4-difluoropiperidine and a substituted acetophenone derivative. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency .
- Catalysts : Base catalysts like NaOH or KOH facilitate enolate formation, while acidic workup ensures product stabilization .
- Temperature : Reactions are often conducted at 60–80°C to balance kinetics and side-product formation .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The E-configuration of the α,β-unsaturated ketone is confirmed by a trans coupling constant (J = 15–17 Hz) between the vinylic protons. The difluoropiperidine moiety shows distinct ¹⁹F NMR signals at δ −120 to −140 ppm .
- IR : A strong carbonyl stretch (~1680 cm⁻¹) and C=C stretch (~1600 cm⁻¹) validate the enone system .
Q. What crystallographic methods are used to determine the molecular packing and hydrogen-bonding interactions in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) reveals:
- Hydrogen bonding : Intermolecular C–H···O/F interactions stabilize the crystal lattice, as seen in similar enone derivatives .
- Packing motifs : Piperidine rings often adopt chair conformations, with phenyl groups oriented to minimize steric strain .
Advanced Research Questions
Q. How do computational methods (DFT, AIM) resolve discrepancies between theoretical and experimental data for this compound’s electronic structure?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict bond lengths and angles. Compare with XRD data to identify deviations (e.g., enone torsion angles) .
- AIM analysis : Maps of electron density Laplacian (∇²ρ) clarify non-covalent interactions (e.g., C–H···F), which may be underestimated in experiments .
Q. What strategies address contradictions in biological activity data across studies, particularly for antimicrobial or anticancer assays?
- Methodological Answer :
- Standardized protocols : Use CLSI/MIC guidelines for antimicrobial testing to minimize variability in inoculum size and growth conditions .
- Control compounds : Include reference drugs (e.g., doxorubicin for cytotoxicity assays) to calibrate activity thresholds .
- SAR analysis : Modify substituents (e.g., fluorophenyl vs. chlorophenyl) to isolate contributions of specific functional groups to activity .
Q. How can nonlinear optical (NLO) properties of this compound be experimentally validated for material science applications?
- Methodological Answer :
- Hyper-Rayleigh scattering (HRS) : Measures first hyperpolarizability (β) to assess NLO efficiency. Values >50 × 10⁻³⁰ esu (as seen in fluorinated enones) indicate potential for optoelectronic devices .
- Z-scan technique : Quantifies third-order nonlinear susceptibility (χ³) using a focused laser beam. High thermal stability (decomposition >250°C) is critical for sustained performance .
Q. What experimental designs mitigate degradation issues during long-term stability studies of this compound?
- Methodological Answer :
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months, with HPLC monitoring of degradation products .
- Light protection : Amber glass vials prevent photodegradation of the enone moiety .
- Cryopreservation : For biological assays, store at −80°C with cryoprotectants (e.g., DMSO) to maintain integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
